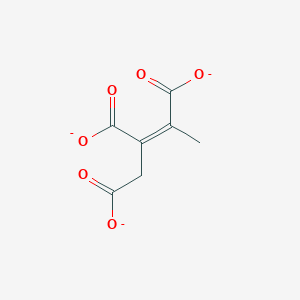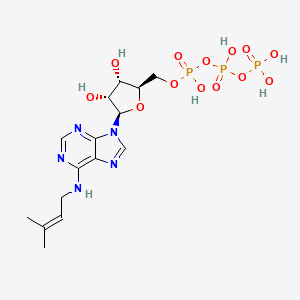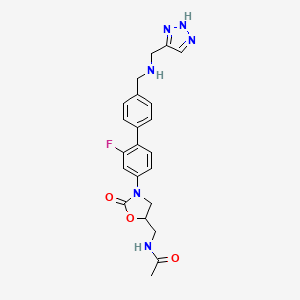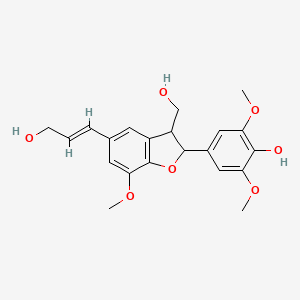
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt is a chemical compound with the molecular formula C17H36O4SNa. It is a derivative of 6-Tridecanol, 3,9-diethyl-, where the hydroxyl group is replaced by a hydrogen sulfate group, and it is neutralized with sodium. This compound is known for its surfactant properties, making it useful in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt typically involves the sulfation of 6-Tridecanol, 3,9-diethyl-. The reaction is carried out by treating 6-Tridecanol, 3,9-diethyl- with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous sulfation processes. The alcohol is fed into a reactor where it reacts with sulfur trioxide gas. The resulting hydrogen sulfate ester is then neutralized with sodium hydroxide in a separate reactor. The product is then purified and concentrated to obtain the final compound.
化学反应分析
Types of Reactions
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 6-Tridecanol, 3,9-diethyl- and sulfuric acid.
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or other electrophiles can be used.
Major Products Formed
Hydrolysis: 6-Tridecanol, 3,9-diethyl- and sulfuric acid.
Oxidation: Corresponding sulfonic acids.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
作用机制
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is particularly useful in emulsification processes, where it helps to stabilize mixtures of oil and water. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the formation of micelles and other structures.
相似化合物的比较
Similar Compounds
6-Tridecanol, 3,9-diethyl-: The parent alcohol from which the hydrogen sulfate derivative is synthesized.
Sodium dodecyl sulfate: Another surfactant with similar properties but a different alkyl chain length.
Sodium lauryl ether sulfate: A related compound with ether linkages in the alkyl chain.
Uniqueness
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt is unique due to its specific alkyl chain structure and the presence of diethyl groups, which can influence its surfactant properties and interactions with other molecules. This makes it particularly useful in specialized applications where these properties are advantageous.
属性
CAS 编号 |
3282-85-7 |
|---|---|
分子式 |
C17H35NaO3S |
分子量 |
342.5 g/mol |
IUPAC 名称 |
sodium;3,9-diethyltridecane-6-sulfonate |
InChI |
InChI=1S/C17H36O3S.Na/c1-5-9-10-16(8-4)12-14-17(21(18,19)20)13-11-15(6-2)7-3;/h15-17H,5-14H2,1-4H3,(H,18,19,20);/q;+1/p-1 |
InChI 键 |
FDXRTOSOKYPFJT-UHFFFAOYSA-M |
SMILES |
CCCCC(CC)CCC(CCC(CC)CC)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCC(CC)CCC(CCC(CC)CC)S(=O)(=O)[O-].[Na+] |
同义词 |
tergitol 7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,3R,4S,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1259999.png)
![Biphenylene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide](/img/structure/B1260003.png)
![3-[10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1260008.png)




![sodium (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260015.png)





![Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-](/img/structure/B1260023.png)
